REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([C:14]2[CH:19]=[C:18]([O:20][CH:21]([CH3:23])[CH3:22])[C:17]([NH2:24])=[CH:16][C:15]=2[CH3:25])[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].Cl[C:27]1[N:32]=[C:31]([NH:33][C:34]2[CH:39]=[CH:38][CH:37]=[CH:36][C:35]=2[S:40]([CH:43]([CH3:45])[CH3:44])(=[O:42])=[O:41])[C:30]([Cl:46])=[CH:29][N:28]=1.CC1(C)C2C(=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)OC2C(P(C3C=CC=CC=3)C3C=CC=CC=3)=CC=CC1=2.C([O-])([O-])=O.[Cs+].[Cs+]>C1COCC1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[C:1]([O:5][C:6]([N:8]1[CH2:9][CH2:10][CH:11]([C:14]2[CH:19]=[C:18]([O:20][CH:21]([CH3:22])[CH3:23])[C:17]([NH:24][C:27]3[N:32]=[C:31]([NH:33][C:34]4[CH:39]=[CH:38][CH:37]=[CH:36][C:35]=4[S:40]([CH:43]([CH3:44])[CH3:45])(=[O:42])=[O:41])[C:30]([Cl:46])=[CH:29][N:28]=3)=[CH:16][C:15]=2[CH3:25])[CH2:12][CH2:13]1)=[O:7])([CH3:3])([CH3:4])[CH3:2] |f:3.4.5,7.8.9|
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Name
|
|
Quantity
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170 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)C1=C(C=C(C(=C1)OC(C)C)N)C
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Name
|
|
Quantity
|
169 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=N1)NC1=C(C=CC=C1)S(=O)(=O)C(C)C)Cl
|
Name
|
|
Quantity
|
28 mg
|
Type
|
reactant
|
Smiles
|
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C
|
Name
|
Cs2CO3
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Quantity
|
477 mg
|
Type
|
reactant
|
Smiles
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C(=O)([O-])[O-].[Cs+].[Cs+]
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Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
5.5 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Control Type
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UNSPECIFIED
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Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
N2 is bubbled through the reaction mixture for 5 minutes
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Duration
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5 min
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Type
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CUSTOM
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Details
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the reaction vessel was sealed
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Type
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FILTRATION
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Details
|
The reaction was filtered
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Type
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CONCENTRATION
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Details
|
the filtrate concentrated under vacuum
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Type
|
CONCENTRATION
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Details
|
After concentration
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Type
|
CUSTOM
|
Details
|
the crude product was purified by silica gel chromatography (gradient from hexanes to 30% ethyl acetate in hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)C1=C(C=C(C(=C1)OC(C)C)NC1=NC=C(C(=N1)NC1=C(C=CC=C1)S(=O)(=O)C(C)C)Cl)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |